molecular formula C20H27FN2O2 B3973292 N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide

Cat. No. B3973292
M. Wt: 346.4 g/mol
InChI Key: PGSVJGSMUDBIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide, also known as FMP-NP24, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide works by binding to the mu-opioid receptor in the brain, which is responsible for mediating pain and addiction. It acts as a partial agonist, meaning that it activates the receptor to a lesser extent than traditional opioids such as morphine. This results in a reduced risk of dependence and addiction.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of neurotransmitter activity in the brain. It has been found to increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward, while reducing the release of glutamate, a neurotransmitter that is associated with pain and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide in lab experiments is its potential as an analgesic and anti-addictive agent. It has been found to have a reduced risk of dependence and addiction compared to traditional opioids, making it a safer alternative for pain management. However, one limitation of using this compound is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several potential future directions for research on N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for opioid addiction. It has been found to reduce the rewarding effects of opioids, which could make it a useful tool in addiction treatment. Another potential direction is its use in the treatment of chronic pain, as it has been found to have analgesic properties without the risk of dependence and addiction associated with traditional opioids. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and research.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-(3-methyl-2-butenoyl)-3-piperidinyl]propanamide has been used in various scientific research applications, including studies on pain and addiction. It has been found to have potential as an analgesic and anti-addictive agent due to its ability to modulate the activity of certain neurotransmitters in the brain.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-(3-methylbut-2-enoyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-14(2)11-20(25)23-10-4-5-16(13-23)6-9-19(24)22-18-8-7-17(21)12-15(18)3/h7-8,11-12,16H,4-6,9-10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSVJGSMUDBIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)C=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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